N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2,4-dimethoxyphenyl)ethanediamide
CAS No.: 946248-50-6
Cat. No.: VC5089672
Molecular Formula: C22H29N3O4S
Molecular Weight: 431.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946248-50-6 |
|---|---|
| Molecular Formula | C22H29N3O4S |
| Molecular Weight | 431.55 |
| IUPAC Name | N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N'-(2,4-dimethoxyphenyl)oxamide |
| Standard InChI | InChI=1S/C22H29N3O4S/c1-28-17-7-8-18(20(13-17)29-2)24-22(27)21(26)23-14-19(16-9-12-30-15-16)25-10-5-3-4-6-11-25/h7-9,12-13,15,19H,3-6,10-11,14H2,1-2H3,(H,23,26)(H,24,27) |
| Standard InChI Key | XZACBBYXEYTATA-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCCCCC3)OC |
Introduction
Synthesis Pathway
The synthesis of this compound likely involves the following steps:
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Preparation of the ethanediamide backbone through amide bond formation using an appropriate acid chloride or carboxylic acid derivative.
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Incorporation of the azepane ring via nucleophilic substitution or reductive amination.
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Attachment of the thiophene group through cross-coupling reactions (e.g., Suzuki or Stille coupling) or direct alkylation.
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Introduction of the dimethoxyphenyl group, typically via electrophilic aromatic substitution or coupling reactions.
These steps would require careful control of reaction conditions to ensure high yield and purity.
Analytical Characterization
The compound can be characterized using the following techniques:
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NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify functional groups.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared Spectroscopy (IR): To detect characteristic functional groups such as amides and aromatic rings.
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X-ray Crystallography: For detailed structural confirmation, if crystalline.
Medicinal Chemistry
The structural features of this compound suggest it may have pharmacological potential:
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The azepane ring is often found in bioactive molecules, including antipsychotics and antivirals.
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The thiophene moiety is common in drugs targeting neurological and inflammatory pathways.
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The dimethoxyphenyl group could enhance interactions with biological targets due to its electron-donating properties.
Materials Science
The combination of aromatic and heterocyclic elements suggests potential use in:
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Organic semiconductors or light-emitting diodes (OLEDs).
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Polymer science, where thiophene derivatives are valued for conductivity.
Comparative Analysis
| Feature | N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2,4-dimethoxyphenyl)ethanediamide | Related Compounds |
|---|---|---|
| Molecular Weight | ~378.54 g/mol | Varies depending on substituents |
| Key Functional Groups | Thiophene, azepane, dimethoxyphenyl, ethanediamide | Similar compounds often include sulfonamides or halogenated phenyl groups |
| Applications | Medicinal chemistry, materials science | Drug discovery (e.g., anti-inflammatory agents), organic electronics |
Limitations
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Limited experimental data on biological activity or toxicity.
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Synthesis may involve complex steps requiring optimization for scalability.
Future Research
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Biological Testing: Screening for antimicrobial, anticancer, or anti-inflammatory activity.
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Computational Studies: Molecular docking to predict interactions with biological targets.
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Material Applications: Investigating electronic properties for use in conductive polymers.
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